3-Hydroxy-1-naphthaldehyde

描述

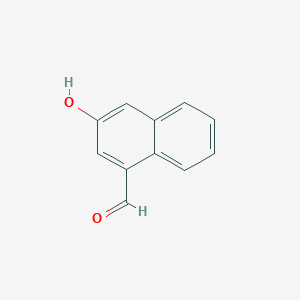

3-Hydroxy-1-naphthaldehyde is an organic compound with the molecular formula C11H8O2. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) at the third position and an aldehyde group (-CHO) at the first position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

准备方法

Synthetic Routes and Reaction Conditions: 3-Hydroxy-1-naphthaldehyde can be synthesized through several methods. One common approach involves the formylation of 3-hydroxy-naphthalene using a Vilsmeier-Haack reaction, which employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the aldehyde group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

化学反应分析

Types of Reactions: 3-Hydroxy-1-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: 3-Hydroxy-1-naphthoic acid.

Reduction: 3-Hydroxy-1-naphthylmethanol.

Substitution: Various esters or ethers depending on the substituents used.

科学研究应用

Organic Synthesis

3-Hydroxy-1-naphthaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, such as:

- Oxidation : Can be converted to 3-hydroxy-1-naphthoic acid.

- Reduction : Can yield 3-hydroxy-1-naphthylmethanol.

- Substitution Reactions : Facilitates the formation of various esters or ethers depending on the substituents used.

Medicinal Chemistry

Research has indicated potential therapeutic properties of this compound, particularly in:

- Antimicrobial Activity : Studies suggest that this compound exhibits significant antibacterial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations have shown that 3-H-1-N may inhibit cancer cell proliferation, warranting further exploration into its mechanisms and efficacy.

Biological Probes

Due to its fluorescent properties, this compound is utilized as a fluorescent probe in biological assays. It can detect and quantify biological molecules, aiding in:

- Metal Ion Detection : Acts as a chemosensor for metal ions such as manganese(III), iron(III), and cobalt(III), facilitating coordination chemistry applications.

Dyes and Pigments

The compound is employed in producing dyes and pigments with specific optical properties due to its aromatic structure. This application is crucial in industries focusing on textiles and coatings.

Nanocomposites

Recent studies have explored the development of nanocomposites using this compound for environmental remediation. For instance:

- A study demonstrated the effectiveness of a nanocomposite made from 3-H-1-N linked to iron oxide for removing pollutants from water .

Case Study 1: Antimicrobial Properties

A research article published in Journal of Medicinal Chemistry investigated the antimicrobial effects of this compound against various bacterial strains. The findings indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Fluorescent Probes

In a study published in Analytical Chemistry, researchers utilized this compound as a fluorescent probe to detect heavy metals in environmental samples. The compound's ability to form stable complexes with metal ions allowed for sensitive detection methods, demonstrating its utility in environmental monitoring.

作用机制

The mechanism of action of 3-hydroxy-1-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and exert therapeutic effects.

相似化合物的比较

2-Hydroxy-1-naphthaldehyde: Similar structure but with the hydroxyl group at the second position.

4-Hydroxy-1-naphthaldehyde: Hydroxyl group at the fourth position.

1-Naphthaldehyde: Lacks the hydroxyl group.

Uniqueness: 3-Hydroxy-1-naphthaldehyde is unique due to the specific positioning of the hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity

生物活性

3-Hydroxy-1-naphthaldehyde (3-HN) is an organic compound with the molecular formula CHO, recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group (-OH) at the third position and an aldehyde group (-CHO) at the first position of the naphthalene ring. This unique arrangement contributes to its reactivity and biological properties. The compound appears as a yellow crystalline solid with a molecular weight of approximately 174.20 g/mol.

Biological Activities

Research has identified several significant biological activities associated with 3-HN:

- Antimicrobial Activity : Studies have demonstrated that 3-HN exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary investigations indicate that 3-HN may inhibit cancer cell proliferation. It has shown efficacy against certain cancer cell lines, making it a candidate for further research in cancer therapeutics.

- Fluorescent Probe : 3-HN serves as a fluorescent probe for detecting biological molecules. Its ability to interact with biomolecules enhances its utility in biochemical assays and diagnostics.

The biological activity of 3-HN can be attributed to its chemical structure, which allows it to interact with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function and modulating biological pathways.

- Hydrogen Bonding : The hydroxyl group participates in hydrogen bonding, influencing the compound’s binding affinity and specificity towards biological targets.

Antimicrobial Efficacy

A study tested the antimicrobial activity of 3-HN against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that 3-HN inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Anticancer Activity

In vitro studies on human cancer cell lines revealed that 3-HN significantly reduced cell viability. The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| PC-3 | 30 |

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-HN, it is essential to compare it with structurally similar compounds:

| Compound | Hydroxyl Position | Biological Activity |

|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | Second | Moderate antimicrobial |

| 4-Hydroxy-1-naphthaldehyde | Fourth | Limited anticancer effects |

| 1-Naphthaldehyde | None | Minimal biological activity |

The positioning of the hydroxyl and aldehyde groups in 3-HN provides distinct reactivity patterns that enhance its biological activity compared to other naphthaldehydes.

常见问题

Basic Questions

Q. 1.1. What are the common synthetic routes for 3-Hydroxy-1-naphthaldehyde, and how do reaction conditions influence yield?

this compound (C₁₁H₈O₂) is synthesized via methods analogous to other naphthaldehyde derivatives. Key approaches include:

- Chloromethylnaphthalene route : Reaction of 3-hydroxy-1-chloromethylnaphthalene with hexamethylenetetramine in acidic media (e.g., 50% acetic acid), followed by hydrolysis .

- Grignard reagent modification : Use of α-naphthylmagnesium bromide with ethoxymethyleneaniline or ethyl orthoformate, though this requires strict anhydrous conditions .

Methodological considerations : Yield optimization depends on solvent choice (polar vs. nonpolar), temperature (reflux vs. ambient), and catalyst presence. For example, acetic acid enhances hydrolysis efficiency, while alkaline conditions may degrade sensitive functional groups .

Q. 1.2. How is this compound structurally characterized, and what analytical techniques are critical for validation?

Core techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm aldehyde proton (δ ~9.8–10.2 ppm) and hydroxyl group interactions (broad peak at δ ~5–6 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (172.18 g/mol) and fragmentation patterns .

- FT-IR : Distinct carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and hydroxyl (O–H) stretch at ~3200–3400 cm⁻¹ .

Validation : Cross-referencing with databases like PubChem (CAS 91136-43-5) ensures consistency in spectral data .

Q. 1.3. What are the primary chemical reactions of this compound under standard laboratory conditions?

Reactivity aligns with naphthaldehyde derivatives:

- Oxidation : Forms 3-hydroxy-1-naphthoic acid using KMnO₄ in alkaline media .

- Reduction : Sodium borohydride (NaBH₄) in methanol yields 3-hydroxy-1-naphthalenemethanol .

- Substitution : Electrophilic aromatic substitution (e.g., bromination) occurs at activated positions (e.g., para to hydroxyl) .

Note : Steric and electronic effects of the hydroxyl group at position 3 may alter regioselectivity compared to analogs like 2-hydroxy derivatives .

Advanced Research Questions

Q. 2.1. How do substituent positions (e.g., 3-hydroxy vs. 4-methoxy) influence the reactivity of naphthaldehydes in cross-coupling reactions?

The hydroxyl group at position 3:

- Enhances electron density at adjacent carbons, facilitating nucleophilic attacks.

- Introduces steric hindrance , potentially slowing reactions at the 1-position aldehyde.

Comparative data : 4-Methoxy-1-naphthaldehyde () shows higher stability in oxidation due to methoxy’s electron-donating effect, whereas 3-hydroxy derivatives may undergo tautomerism, affecting reaction pathways .

Q. 2.2. What methodological strategies are recommended for resolving contradictions in toxicological data for naphthalene derivatives?

Conflicting toxicity reports (e.g., hepatic vs. respiratory effects) require:

- Dose-response validation : Assess outcomes across multiple concentrations and exposure routes (oral, inhalation) .

- Species-specific analysis : Compare results in humans (limited data) vs. rodents (e.g., hepatic effects in mice at >50 mg/kg) .

- Meta-analysis : Use databases like TOXCENTER and NIH RePORTER to identify study biases (e.g., exposure duration, solvent carriers) .

Q. 2.3. How can researchers design experiments to assess the environmental partitioning of this compound?

Key parameters :

- Lipophilicity (log P) : Predicts adsorption to soil/sediment (log P ~2.5–3.0 for similar aldehydes) .

- Hydrolysis rate : Test pH-dependent stability (e.g., degradation in aqueous media at pH 4–9) .

- Biodegradation assays : Use OECD 301F (manometric respirometry) with activated sludge to quantify microbial breakdown .

Q. 2.4. What advanced techniques are used to study biomolecular interactions of this compound in enzyme assays?

- Fluorescence quenching : Monitor binding to enzymes (e.g., cytochrome P450) via Stern-Volmer plots .

- Docking simulations : Molecular modeling (AutoDock Vina) predicts binding affinities to active sites .

- Kinetic analysis : Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots under varying substrate concentrations .

Q. 2.5. How can contradictory spectroscopic data (e.g., NMR shifts) be reconciled when characterizing novel derivatives?

- Solvent standardization : Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to control hydrogen bonding effects .

- Paramagnetic shift reagents : Add Eu(fod)₃ to resolve overlapping proton signals .

- Cross-validation : Compare with X-ray crystallography data (if available) for absolute configuration confirmation .

属性

IUPAC Name |

3-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCQXZXTFCITAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529923 | |

| Record name | 3-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91136-43-5 | |

| Record name | 3-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxynaphthalene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。